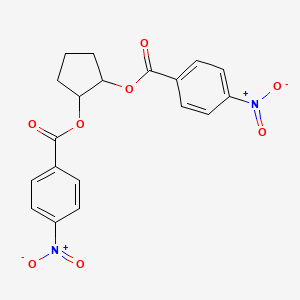
Cyclopentane-1,2-diyl bis(4-nitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane-1,2-diyl bis(4-nitrobenzoate) is an organic compound with the molecular formula C19H16N2O8 It is characterized by the presence of a cyclopentane ring substituted with two 4-nitrobenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane-1,2-diyl bis(4-nitrobenzoate) typically involves the esterification of cyclopentane-1,2-diol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for cyclopentane-1,2-diyl bis(4-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane-1,2-diyl bis(4-nitrobenzoate) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Cyclopentane-1,2-diyl bis(4-aminobenzoate).
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Hydrolysis: Cyclopentane-1,2-diol and 4-nitrobenzoic acid.
Applications De Recherche Scientifique
Cyclopentane-1,2-diyl bis(4-nitrobenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of cyclopentane-1,2-diyl bis(4-nitrobenzoate) depends on its specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester groups can also be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Cyclopentane-1,2-diyl bis(4-nitrobenzoate) can be compared with other similar compounds such as:
Cyclopentane-1,2,3,4-tetracarboxylate: This compound has four carboxylate groups and is used in the synthesis of coordination polymers.
Cyclopentadienone derivatives: These compounds are used as building blocks in dendrimer synthesis and have applications in catalysis and materials science.
Propriétés
Numéro CAS |
34267-03-3 |
|---|---|
Formule moléculaire |
C19H16N2O8 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
[2-(4-nitrobenzoyl)oxycyclopentyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H16N2O8/c22-18(12-4-8-14(9-5-12)20(24)25)28-16-2-1-3-17(16)29-19(23)13-6-10-15(11-7-13)21(26)27/h4-11,16-17H,1-3H2 |
Clé InChI |
WKLGTEJICMXJTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


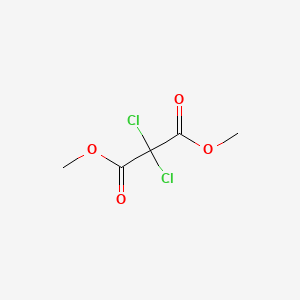
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)

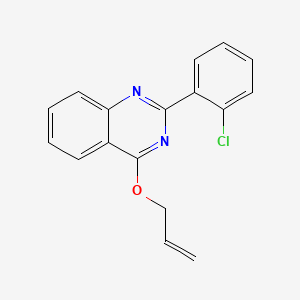
![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
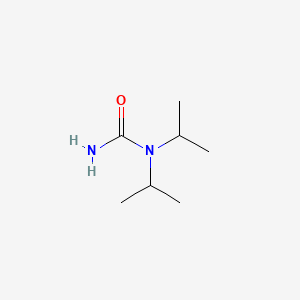
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
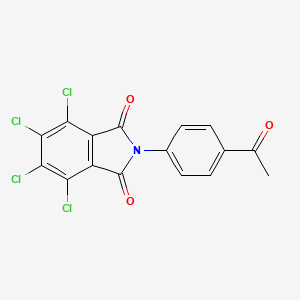
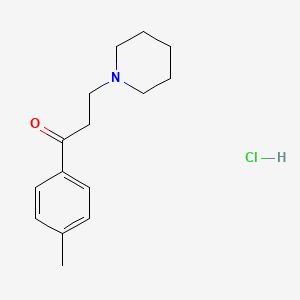
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
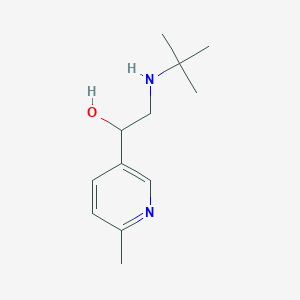
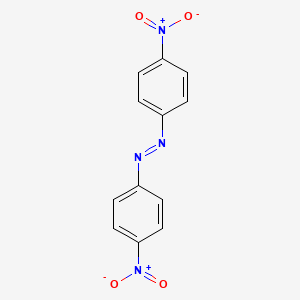
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
